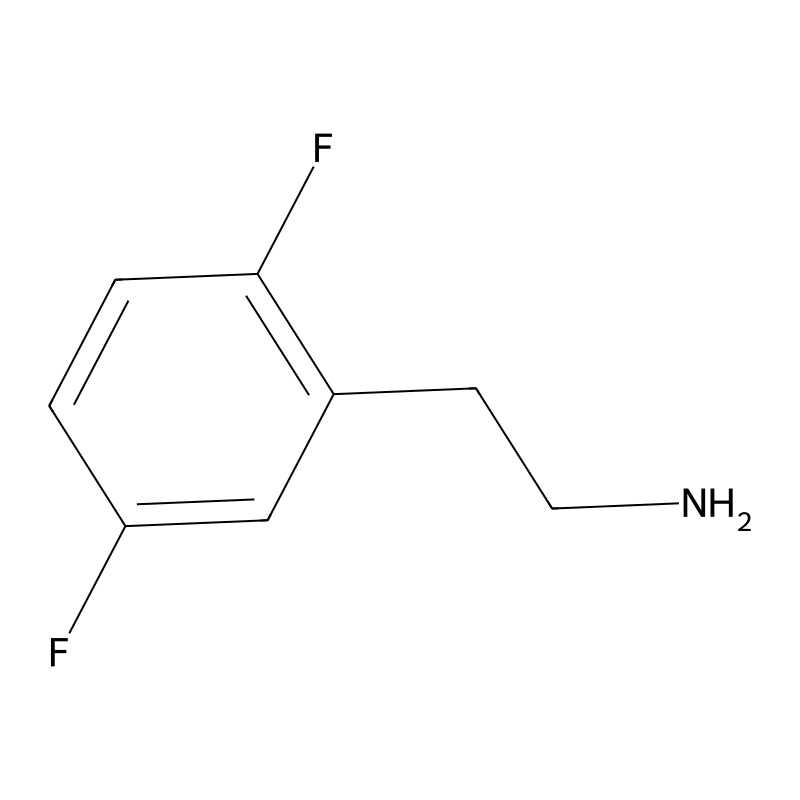

2-(2,5-Difluorophenyl)ethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(2,5-Difluorophenyl)ethanamine is a chemical compound with the molecular formula and a molecular weight of 157.16 g/mol. It features a difluorophenyl group attached to an ethanamine backbone, making it an important molecule in medicinal chemistry. The compound is characterized by its two fluorine atoms located at the 2 and 5 positions of the phenyl ring, which significantly influence its chemical properties and biological activities. It is recognized for its potential applications in pharmaceuticals and as an intermediate in organic synthesis .

- Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.

- Alkylation: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various alkyl groups.

- Acylation: The amine can also react with acyl chlorides to form amides, expanding its utility in synthetic pathways.

The biological activity of 2-(2,5-Difluorophenyl)ethanamine has been explored in various contexts:

- Neurotransmitter Modulation: It may act as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine.

- Potential Antidepressant: Preliminary studies suggest that compounds with similar structures may exhibit antidepressant-like effects, making this compound a candidate for further research in psychiatric applications .

- Anticancer Properties: Some derivatives of this compound have shown promise in inhibiting cancer cell proliferation in vitro, suggesting potential therapeutic applications .

The synthesis of 2-(2,5-Difluorophenyl)ethanamine can be achieved through several methods:

- Reduction of Ketones: Starting from 2-(2,5-difluorophenyl)acetone, reduction using lithium aluminum hydride can yield the desired amine.text

2-(2,5-Difluorophenyl)acetone + LiAlH4 → 2-(2,5-Difluorophenyl)ethanamine - Direct Amination: The compound can be synthesized via direct amination of difluorobenzene derivatives with ethylene diamine under appropriate conditions.

- Nucleophilic Substitution: Reacting 2,5-difluoroaniline with ethylene oxide in the presence of a base can also yield the target compound .

2-(2,5-Difluorophenyl)ethanamine has several applications:

- Pharmaceutical Development: Its unique structure makes it a valuable scaffold for designing new drugs targeting various diseases.

- Chemical Intermediates: Used as an intermediate in the synthesis of more complex organic molecules.

- Research Tool: Employed in biological studies to understand the mechanisms of action related to neurotransmitter systems .

Studies on the interactions of 2-(2,5-Difluorophenyl)ethanamine with biological targets are ongoing. Initial findings suggest that it may interact with serotonin receptors and other neurotransmitter-related proteins. These interactions could elucidate its potential role in treating mood disorders or other neurological conditions .

Several compounds share structural similarities with 2-(2,5-Difluorophenyl)ethanamine. Here are some notable examples:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 1-(2,4-Difluorophenyl)ethanamine | 791098-84-5 | Contains a different fluorination pattern |

| 1-(3-Fluorophenyl)ethanamine | 185545-90-8 | Lacks one fluorine atom |

| 1-(4-Fluorophenyl)ethanamine | 1168139-43-2 | Different substitution pattern on the phenyl ring |

| 1-(3,4-Difluorophenyl)ethanamine | Not available | Contains two fluorines but at different positions |

Uniqueness

The uniqueness of 2-(2,5-Difluorophenyl)ethanamine lies in its specific fluorination pattern and its potential biological activities that differ from other similar compounds. This particular arrangement enhances its lipophilicity and may improve its ability to cross biological membranes compared to its analogs .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant